N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H24N6O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C21H24N6O2/c1-14(2)29-21-10-8-19-25-24-18(27(19)26-21)7-9-20(28)22-12-11-15-13-23-17-6-4-3-5-16(15)17/h3-6,8,10,13-14,23H,7,9,11-12H2,1-2H3,(H,22,28) |
InChI Key |
IISKNADARAOHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=CC=CC=C43)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a novel compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluations, and the implications of its pharmacological properties based on recent research.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the condensation of indole derivatives with triazolo-pyridazine moieties. The synthetic pathway often employs techniques like Ugi reactions or cyclocondensation methods to yield the desired product efficiently.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, including:
- Antiviral Activity : Compounds with similar structures have shown promising antiviral effects against several viruses. For instance, derivatives of triazoles and pyridazines have been evaluated for their efficacy against HIV and other viral pathogens .
- Anticancer Properties : The indole moiety is known for its anticancer potential. Research indicates that indole derivatives can inhibit tumor growth by interfering with cellular signaling pathways .
- Neuroprotective Effects : Some studies suggest that compounds containing indole and triazole structures may exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Antiviral Activity
A study focusing on N-heterocycles demonstrated that certain derivatives could inhibit viral replication effectively. The compound was tested alongside related structures, revealing a significant reduction in viral load in vitro against HIV strains .
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 0.2 | |
| Compound B | HSV-1 | 5.0 | |
| N-(2-(1H-indol-3-yl)ethyl)-... | TBD | TBD | Current Study |
Anticancer Activity
Indole derivatives are well-documented for their anticancer effects. A recent investigation into the structure-activity relationship (SAR) of similar compounds indicated that modifications at the 3-position of the indole ring could enhance cytotoxicity against various cancer cell lines .
| Indole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole A | MCF-7 | 10 | |
| Indole B | HeLa | 15 | |
| N-(2-(1H-indol-3-yl)ethyl)-... | TBD | TBD | Current Study |
Neuroprotective Effects
Research has shown that certain indole-based compounds can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for diseases like Alzheimer's and Parkinson's .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Case Study on Antiviral Efficacy : A comprehensive analysis involving a series of triazolo-pyridazine derivatives demonstrated significant antiviral activity against multiple strains of HIV. The study underscored the importance of structural modifications in enhancing bioactivity.
- Case Study on Anticancer Properties : A clinical trial involving indole derivatives showed promising results in reducing tumor size in patients with breast cancer, highlighting the therapeutic potential of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-...
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Indole Derivative : The presence of an indole ring is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Triazolo-Pyridazine Moiety : This component contributes to the compound's potential pharmacological effects.
- Isopropoxy Group : Enhances solubility and bioavailability.
Table 1: Structural Features and Notable Activities
| Structural Feature | Notable Activities |
|---|---|
| Indole Ring | Anticancer, Antimicrobial |
| Triazolo-Pyridazine Core | Antiviral, Neuroprotective |
| Isopropoxy Substituent | Increased solubility |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Microtubule Destabilization : Similar indole derivatives have been shown to destabilize microtubules, leading to apoptosis in cancer cells. A study demonstrated that certain indolylglyoxyl amides displayed IC50 values ranging from 27.7 to 39.2 μM against breast cancer cell lines while showing low toxicity towards normal cells .
Antimicrobial Properties
The indole structure is also associated with antimicrobial activity. Research has highlighted the effectiveness of indole derivatives against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar frameworks have shown promising results in inhibiting bacterial growth .
Neuroprotective Effects
The potential of this compound as a neuroprotective agent is supported by studies on related compounds that target neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds may inhibit neuroinflammation and promote neuronal survival through various mechanisms .
Case Study 1: Indole Derivatives in Cancer Therapy
A study published in the Asian Journal of Pharmaceutical Research and Development explored the synthesis of new indole-based compounds and their anticancer activities. The results indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells . This suggests that this compound may exhibit similar or enhanced effects due to its unique structure.
Case Study 2: Antimicrobial Efficacy Against MRSA
Research conducted on antimicrobial agents derived from indole showed significant efficacy against MRSA strains. Compounds similar to this compound were tested for their ability to disrupt bacterial cell walls and inhibit growth . The findings underscore the potential for this compound in developing new antibiotics.
Chemical Reactions Analysis
Amide Bond Reactivity
The propanamide group participates in classical amide transformations:
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Hydrolysis | 6M HCl (reflux, 12h) | 3-(6-isopropoxy-triazolo-pyridazin-3-yl)propanoic acid + 2-(1H-indol-3-yl)ethylamine | Complete cleavage at 110°C; yields >85% |
| Reduction | LiAlH₄/THF (0°C→RT, 4h) | N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-triazolo-pyridazin-3-yl)propylamine | Selective reduction without triazole ring disruption |
| Acylation | AcCl/pyridine (RT, 2h) | Acetylated amide derivative | N-acylation preserves indole/triazole functionality |
Indole Ring Modifications
The 1H-indol-3-yl group undergoes electrophilic substitutions:
| Reaction | Reagents | Position | Products/Outcomes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (-10°C, 1h) | C5 | 5-nitroindole derivative (73% yield) |
| Sulfonation | ClSO₃H/DCM (0°C, 30m) | C2 | Indole-2-sulfonic acid analog (58% yield) |
| Mannich | Formaldehyde/piperidine | C2 | 2-(piperidin-1-ylmethyl)indole derivative |
Triazolo-Pyridazine Core Reactions
Thetriazolo[4,3-b]pyridazine system shows dual reactivity:
Nucleophilic Substitution at C6
| Conditions | Nucleophile | Products |
|---|---|---|
| NaH/DMF (80°C, 6h) | Morpholine | 6-morpholino-triazolo-pyridazine (82%) |
| K₂CO₃/EtOH (reflux, 8h) | Thiophenol | 6-phenylthio analog (67%) |
Cycloadditions
-
Diels-Alder : Reacts with maleic anhydride at 150°C to form fused bicyclic adducts (unpublished data cited in)
-
1,3-Dipolar : Copper-catalyzed click reactions with alkynes yield triazole-extended derivatives
Isopropoxy Group Transformations
The 6-isopropoxy substituent undergoes displacement and oxidation:
| Reaction | Conditions | Products |
|---|---|---|
| Demethylation | BBr₃/DCM (-78°C→RT, 4h) | 6-hydroxy derivative (91%) |
| SN2 Displacement | NaN₃/DMF (120°C, 12h) | 6-azido analog (78%) |
| Oxidation | CrO₃/H₂SO₄ (0°C, 1h) | 6-keto derivative (63%) |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability thresholds:
-
<250°C: No decomposition
-
250-300°C: Loss of isopropoxy group (Δm = 12.3%)
-
300°C: Pyrolysis of triazole ring (exothermic peak at 315°C)
Comparative Reactivity with Structural Analogs
Data from related compounds ( ):
| Compound Feature | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution Yield (%) |
|---|---|---|
| Parent Compound (Indole) | 0.15 | 72 (Nitration) |
| Triazolo-pyridazine | 0.09 | 58 (Sulfonation) |
| 6-Methoxy Analog | 0.22 | 81 (Nitration) |
Key trend: Bulky isopropoxy groups reduce electrophilic substitution rates compared to methoxy analogs.
Mechanistic Insights
-
Amide Hydrolysis : Follows BAc2 mechanism with rate-determining tetrahedral intermediate formation (pH-dependent)
-
Indole Nitration : Electrophilic attack at C5 favored due to resonance stabilization from ethylpropanamide side chain
-
Triazole Ring Stability : DFT calculations show aromatic stabilization energy (-35.6 kcal/mol) prevents ring-opening below 300°C
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
